1-(3-Bromophenyl)ethan-1-one oxime
Description
Significance of Oximes in Synthetic Organic Chemistry
The importance of oximes in organic synthesis cannot be overstated. They serve as pivotal building blocks for the construction of numerous organic compounds. numberanalytics.com For instance, the reduction of oximes provides a reliable route to primary amines, while their dehydration yields nitriles. byjus.com Furthermore, the Beckmann rearrangement of ketoximes is a classic and widely used method for the synthesis of amides, a functional group prevalent in many biologically active molecules and polymers like Nylon 6. vedantu.combyjus.com
Oximes also play a significant role in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals. numberanalytics.com Their ability to participate in various cyclization reactions makes them valuable precursors for the synthesis of diverse heterocyclic systems. Beyond their role as synthetic intermediates, oximes and their derivatives have found applications as analytical reagents, ligands in coordination chemistry, and even as active ingredients in medicinal chemistry. numberanalytics.comontosight.ai
Overview of Halogenated Aromatic Oximes
Halogenated aromatic hydrocarbons are benzene (B151609) rings substituted with one or more halogen atoms. iloencyclopaedia.org The introduction of a halogen atom onto the aromatic ring of an oxime can significantly influence its chemical and physical properties. This class of compounds, known as halogenated aromatic oximes, has garnered considerable interest in medicinal chemistry and materials science. The presence of a halogen, such as bromine, can alter the electronic nature of the molecule, enhancing its reactivity or modifying its biological activity. innospk.com
For example, halogenated compounds are often used as intermediates in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes halogenated aromatic oximes valuable precursors for the synthesis of more complex molecular architectures. In the context of medicinal chemistry, the lipophilicity and metabolic stability of a drug candidate can be fine-tuned by the introduction of a halogen atom.
Research Landscape of 1-(3-Bromophenyl)ethan-1-one Oxime
This compound is a specific halogenated aromatic oxime that has been the subject of various chemical studies. ontosight.ai The compound consists of a bromophenyl group attached to an ethanone (B97240) oxime moiety and can exist as (E) and (Z) isomers. ontosight.ai Its synthesis typically involves the reaction of 1-(3-bromophenyl)ethanone (also known as 3'-bromoacetophenone) with hydroxylamine (B1172632). chemsrc.comkhanacademy.org This starting material, 3'-bromoacetophenone, is a versatile intermediate itself, used in the synthesis of various compounds, including vascular softening drugs. innospk.comnih.gov
Research on this compound and its derivatives has explored their potential in various applications. For instance, derivatives of this oxime have been investigated for their utility in the synthesis of other organic molecules. The presence of the bromine atom provides a handle for further chemical transformations, making it a useful building block in organic synthesis. rsc.org While the biological activity of this compound itself is not extensively documented, the broader class of oximes has been investigated for a range of therapeutic applications. ontosight.ai
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 187672-17-9, 24280-05-5 chemsrc.comsigmaaldrich.com |
| Molecular Formula | C8H8BrNO sigmaaldrich.com |
| Molecular Weight | 214.06 g/mol sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | Typically ≥ 97% sigmaaldrich.com |
Interactive Data Table: Synonyms for this compound
| Synonym |
| (1Z)-1-(3-bromophenyl)ethanone oxime sigmaaldrich.com |
| (Z)-N-[1-(3-BROMOPHENYL)ETHYLIDENE]HYDROXYLAMINE ontosight.ai |
| CHEMBL3214311 ontosight.ai |
| MLS000860830 ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[1-(3-bromophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEQLTCSWQPJIV-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 1 3 Bromophenyl Ethan 1 One Oxime
Conventional Preparative Routes
The traditional synthesis of oximes involves the reaction of a carbonyl compound with hydroxylamine (B1172632). nih.gov This method is widely used for the preparation of 1-(3-Bromophenyl)ethan-1-one oxime.
Oxime Formation from 3-Bromoacetophenone and Hydroxylamine Hydrochloride
A general procedure involves dissolving 3-Bromoacetophenone and an excess of hydroxylamine hydrochloride in a solvent like ethanol (B145695). orgsyn.org A base, such as pyridine (B92270) or sodium hydroxide (B78521), is then added to facilitate the reaction. researchgate.net The mixture is often heated to ensure the completion of the reaction. researchgate.net Upon cooling, the product, this compound, typically crystallizes from the solution and can be isolated by filtration.
Optimization of Reaction Parameters: Solvents, Reagent Stoichiometry, Temperature, and Reaction Time
The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters.
Solvents: Ethanol is a commonly used solvent for this reaction. orgsyn.org However, other solvents such as methanol/water mixtures have also been employed. chemicalbook.comuv.mx The choice of solvent can affect the solubility of the reactants and the reaction rate.
Reagent Stoichiometry: An excess of hydroxylamine hydrochloride is often used to drive the reaction to completion. orgsyn.org The stoichiometry of the base is also crucial for neutralizing the HCl produced and can influence the reaction's progress.
Temperature: The reaction is often carried out at elevated temperatures, such as reflux, to increase the reaction rate. researchgate.net However, some procedures are performed at room temperature. rsc.org Optimization of temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or degradation of the product.
Reaction Time: The duration of the reaction can vary from a few hours to overnight, depending on the specific conditions used. researchgate.netrsc.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. researchgate.netrsc.org
Table 1: Optimization of Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| Solvent | Ethanol, Methanol/Water | Influences reactant solubility and reaction rate. |
| Reagent | Excess hydroxylamine hydrochloride | Drives the reaction to completion. |
| Temperature | Room temperature to reflux | Affects the rate of reaction. |
| Reaction Time | Hours to overnight | Determines the extent of product formation. |
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis.
Catalytic Synthesis of this compound
Catalytic methods offer several advantages over traditional stoichiometric approaches, including increased reaction rates, milder reaction conditions, and reduced waste generation. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided results, the use of catalysts in oxime synthesis is a known strategy. For instance, natural acid catalysts have been explored for oxime production. ijprajournal.com Additionally, some metal-free organic reactions, such as condensation and nitrosation, are used to produce oximes. ijprajournal.com
Green Chemistry Principles in Oxime Synthesis
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. epa.gov Several green chemistry principles can be applied to the synthesis of this compound. numberanalytics.com
Use of Safer Solvents: Exploring the use of water or other environmentally benign solvents instead of traditional organic solvents can significantly reduce the environmental impact. numberanalytics.com
Catalysis: The use of catalysts is a core principle of green chemistry as it minimizes waste by allowing for the use of smaller quantities of reagents. epa.gov
Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product is a key goal. epa.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. epa.gov Some modern techniques involve solvent-free reactions or the use of microwave assistance to improve efficiency. nih.govnumberanalytics.com
Stereoselective Synthesis of (E)- and (Z)-Isomers of this compound
This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. ontosight.ai The synthesis of a specific isomer is often desirable, as different isomers can have different biological activities or be required for specific subsequent reactions.
Chemical methods for oxime synthesis often result in a mixture of (E) and (Z) isomers. researchgate.net However, methods for the stereoselective synthesis of one isomer over the other have been developed. One approach involves treating a mixture of (E) and (Z) isomers with a protic or Lewis acid under anhydrous conditions. google.comgoogleapis.com This can lead to the precipitation of one isomer as an immonium salt, which can then be neutralized to yield the desired pure E isomer. google.comgoogleapis.com For example, using anhydrous protic or Lewis acids in an anhydrous solvent has been shown to convert a mixture of E and Z isomers of aryl alkyl ketoximes to predominantly the E isomer. google.com Another strategy involves carefully designed reaction pathways to selectively obtain either the E or Z isomer with high selectivity.
Methodologies for Controlling Geometric Isomerism
The formation of this compound typically results in a mixture of (E) and (Z) geometric isomers. The ratio of these isomers can be influenced by the reaction conditions, such as temperature, solvent, and the presence of catalysts or additives.
A general method for the stereoselective synthesis of the (E) isomer of aryl alkyl oximes involves treating a mixture of (E) and (Z) isomers with a protic or Lewis acid under anhydrous conditions. google.com This process has been shown to effectively convert the (Z) isomer into the (E) isomer, leading to a product that is highly enriched in the (E) form. For instance, treating a solution of a mixed E/Z sample of an aryl alkyl oxime in an anhydrous solvent like diethyl ether with anhydrous hydrogen chloride gas can precipitate the hydrochloride salt of the (E)-oxime, which can then be neutralized to afford the pure (E)-oxime. google.com While this method has been demonstrated for various aryl alkyl ketoximes, its specific application to this compound would follow the same general principles.
The choice of oximation reagent and conditions can also influence the isomeric ratio. For example, the use of specific catalysts in the oximation reaction can favor the formation of one isomer over the other. researchgate.net
Isolation and Characterization of Stereoisomers
The isolation of the individual (E) and (Z) stereoisomers of this compound from the reaction mixture is typically achieved using chromatographic techniques, most commonly column chromatography on silica (B1680970) gel. The different polarities of the (E) and (Z) isomers allow for their separation.
The characterization of the isolated stereoisomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the (E) and (Z) isomers.
In the ¹H NMR spectrum, the chemical shifts of the protons, especially those of the methyl group and the aromatic protons ortho to the oxime group, are sensitive to the stereochemistry of the C=N bond. Generally, the methyl protons in the (Z)-isomer, where the methyl group and the hydroxyl group are on the same side of the C=N bond, experience a different magnetic environment compared to the (E)-isomer.
Supporting information from a study on related compounds provides ¹H and ¹³C NMR data for a sample of 1-(3-bromophenyl)ethanone oxime, which is presented as a mixture of isomers. rsc.org The reported data is as follows:
Table 1: NMR Data for this compound Isomer Mixture rsc.org
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 9.50 (br s, 1H), 7.60-7.40 (m, 4H), 2.25 (s, 3H) |
| ¹³C NMR | 155.4, 135.6, 131.8, 127.7, 123.7, 12.1 |
Note: The data represents a mixture of isomers, and specific assignment to the (E) or (Z) isomer is not provided in the source.
To definitively assign the stereochemistry of each isomer, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. A NOESY experiment would show a spatial correlation between the hydroxyl proton and the methyl protons in the (Z)-isomer, which would be absent in the (E)-isomer.
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 213.9867, which is consistent with the experimental value of 213.9865. rsc.org
Chemical Reactivity and Transformation Pathways of 1 3 Bromophenyl Ethan 1 One Oxime
Rearrangement Reactions
Rearrangement reactions of oximes are powerful tools for skeletal reorganization and the formation of new carbon-heteroatom bonds. For 1-(3-bromophenyl)ethan-1-one oxime, the Beckmann rearrangement is the most prominent and well-studied transformation.
Beckmann Rearrangement to Amide Derivatives
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.org This acid-catalyzed reaction is a cornerstone of organic synthesis, enabling the conversion of ketones into amides. wikipedia.orgnumberanalytics.com In the context of this compound, this rearrangement leads to the formation of N-(3-bromophenyl)acetamide.
The reaction is typically initiated by treating the oxime with an acidic reagent, which protonates the hydroxyl group of the oxime, turning it into a good leaving group (water). numberanalytics.com The subsequent migration of the group anti-periplanar to the leaving group on the nitrogen atom occurs in a concerted fashion, leading to the formation of a nitrilium ion intermediate. wikipedia.org This intermediate is then attacked by water, and after tautomerization, the corresponding amide is formed. nih.gov
The mechanism of the Beckmann rearrangement of this compound follows a well-established pathway. libretexts.org
Protonation of the Oxime: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst. This converts the hydroxyl group into a much better leaving group, water. masterorganicchemistry.comyoutube.com
Rearrangement and Formation of a Nitrilium Ion: In the key step of the rearrangement, the group positioned anti-periplanar to the leaving group migrates to the nitrogen atom. wikipedia.org This migration occurs simultaneously with the departure of the water molecule, resulting in the formation of a stable nitrilium ion. This step is concerted, avoiding the formation of a highly reactive free nitrene. organic-chemistry.org For this compound, the migrating group is the 3-bromophenyl group.
Nucleophilic Attack by Water: The highly electrophilic carbon atom of the nitrilium ion is then attacked by a water molecule present in the reaction medium. masterorganicchemistry.com
Tautomerization to the Amide: The resulting intermediate undergoes deprotonation and tautomerization to yield the final amide product, N-(3-bromophenyl)acetamide. youtube.com
A computational study on the Beckmann rearrangement of acetone (B3395972) oxime in the presence of acetic acid molecules and a proton revealed that the methyl group migration and the expulsion of the hydroxyl group occur in a concerted manner. wikipedia.org This is followed by the attack of water on the resulting nitrilium ion. wikipedia.org
A wide variety of catalytic systems have been developed to promote the Beckmann rearrangement under different reaction conditions. While traditional methods often employ strong acids like sulfuric acid or phosphorus pentachloride, milder and more selective catalysts have been sought to improve the reaction's efficiency and substrate compatibility. numberanalytics.comionike.com
Commonly used catalysts and reagents include:
Brønsted Acids: Sulfuric acid, polyphosphoric acid, and hydrochloric acid are classic catalysts. wikipedia.org
Lewis Acids: Boron trifluoride etherate has been used to facilitate the rearrangement. ionike.com
Activating Agents: Reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can activate the oxime hydroxyl group, promoting the rearrangement. wikipedia.org
Solid-Phase Catalysts: Zeolites and other solid acid catalysts have been employed, particularly in industrial applications, to simplify product purification and catalyst recovery. ionike.com
Recent advancements have focused on developing even milder and more environmentally benign catalytic systems. Some examples include:
Cyanuric chloride/DMF ionike.com
Sulfamic acid ionike.com
Anhydrous oxalic acid ionike.com
Chlorosulfonic acid in toluene (B28343) ionike.com
The choice of catalyst can significantly influence the reaction conditions and the yield of the amide product.
The Beckmann rearrangement is a stereospecific reaction. wikipedia.org The group that migrates is the one that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This stereochemical requirement has significant implications for the outcome of the reaction, especially when the two groups attached to the oxime carbon are different.
For this compound, there are two possible geometric isomers, (E) and (Z), which differ in the spatial arrangement of the groups around the C=N double bond. ontosight.ai
In the (E)-isomer , the 3-bromophenyl group is anti to the hydroxyl group. Therefore, upon rearrangement, the 3-bromophenyl group will migrate, leading to the formation of N-(3-bromophenyl)acetamide.
In the (Z)-isomer , the methyl group is anti to the hydroxyl group. In this case, the methyl group would be expected to migrate, which would lead to the formation of 3-bromoacetanilide.
The stereochemistry of the starting oxime is therefore crucial in determining the structure of the resulting amide. It is important to note that under certain reaction conditions, racemization of the oxime geometry can occur, leading to a mixture of both regioisomeric amide products. wikipedia.org However, the rearrangement itself proceeds with high stereospecificity. wikipedia.org
Other Intramolecular Transformations
Besides the well-known Beckmann rearrangement, oximes can undergo other intramolecular transformations. One such reaction is the Neber rearrangement, although it is less common for ketoximes like this compound compared to aldoximes. illinois.edu
Another potential intramolecular process is cyclization. For instance, if the substituent on the phenyl ring were a nucleophile, intramolecular cyclization could compete with other reaction pathways. Additionally, computational studies have explored the mechanism of intramolecular oxime transfer reactions leading to the formation of isoxazolines. figshare.com
Furthermore, O-vinyl oximes have been shown to undergo both numberanalytics.commasterorganicchemistry.com and numberanalytics.comnumberanalytics.com rearrangements, which can be controlled by reaction conditions to yield different substituted pyrroles. acs.org While not a direct transformation of this compound itself, this highlights the diverse reactivity of the oxime functional group in intramolecular rearrangements.
Derivatization of the Oxime Functional Group
The oxime functional group in this compound can be derivatized in several ways to introduce new functionalities and create a variety of other compounds.
One common derivatization is the formation of oxime ethers . For example, the reaction of an α-haloketone with O-methyl or O-benzyl hydroxylamine (B1172632) hydrochloride can produce the corresponding O-alkyl oxime ethers. rsc.org Specifically, (Z/E)-2-bromo-1-(3-bromophenyl)ethanone O-methyl oxime has been synthesized. rsc.org
Another important derivatization is the reductive acetylation of oximes to form N-acetyl enamides. This transformation has been achieved using iron(II) acetate (B1210297) as a reducing agent. orgsyn.org This method provides a mild and efficient route to these valuable synthetic intermediates.
Furthermore, the oxime group can be converted into other nitrogen-containing functional groups. For example, the reaction of oximes with sulfone iminium fluoride (B91410) (SIF) reagents can lead to the formation of imidoyl fluorides . These intermediates can then be reacted with nucleophiles like amines or alcohols to produce amidines and imidates , respectively. nih.gov
The oxime functionality can also participate in cycloaddition reactions . For instance, the initial condensation of a haloaldehyde with hydroxylamine can lead to an intermediate oxime that cyclizes to a nitrone, which then undergoes an in situ intermolecular dipolar cycloaddition to form isoxazolidines. rsc.org
Finally, the oxime can be involved in coupling reactions . A copper-catalyzed coupling of indanone oxime acetates with thiols has been developed to synthesize 2,3-difunctionalized indenones, demonstrating the versatility of the oxime group in forming new carbon-sulfur bonds. rsc.org
These derivatization reactions showcase the utility of this compound as a versatile building block in organic synthesis, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular structures.
O-Alkylation and Synthesis of Oxime Ethers of this compound
The oxygen atom of the oxime group in this compound is nucleophilic and readily undergoes O-alkylation to form oxime ethers. This transformation is a common and versatile method for introducing various alkyl and aryl groups, leading to compounds with a wide array of applications, including in medicinal chemistry and materials science. misuratau.edu.lynih.gov
A general and efficient one-pot method for the synthesis of oxime ethers involves the reaction of the oxime with an alcohol in the presence of triphenylphosphine (B44618) (Ph₃P) and carbon tetrachloride (CCl₄), with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) in refluxing anhydrous acetonitrile (B52724). organic-chemistry.org This method offers high yields and selectivity for O-alkylation over N-alkylation. organic-chemistry.org
Another common approach involves the reaction of the oxime with an alkyl halide in the presence of a base. For example, the reaction with benzyl (B1604629) chloride in the presence of potassium hydroxide (B78521) and potassium iodide in dimethyl sulfoxide (B87167) (DMSO) affords the corresponding benzyl oxime ether. misuratau.edu.ly
The synthesis of various oxime ethers from different oximes has been extensively studied. For instance, the reaction of oximes with corresponding halides in the presence of a base like potassium carbonate or potassium hydroxide is a widely used method. nih.gov A simple one-step process for producing O-substituted oximes involves reacting an oxime with an organochloride and an alkali-metal hydroxide in a low molecular weight, non-aqueous alcohol reaction medium. google.com
Table 1: Examples of O-Alkylation Reactions of Oximes
| Oxime Reactant | Alkylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (Z/E)-2-bromo-1-(3-bromophenyl)ethanone oxime | Methyl iodide | Not specified | Not specified | (Z/E)-2-bromo-1-(3-bromophenyl)ethanone O-methyl oxime | 80 | rsc.org |
| Acetaldehyde oxime | Benzyl chloride | KOH, KI | DMSO | Acetaldehyde O-benzyl oxime | Not specified | misuratau.edu.ly |
| Various oximes | Various alcohols | Ph₃P, CCl₄, DBU, TBAI | Acetonitrile | Corresponding O-alkyl ethers | Good | organic-chemistry.org |
| Acetophenone (B1666503) oxime | 2-Morpholinoethyl chloride | KOH | DMSO | (E)-acetophenone O-2-morpholinoethyl oxime | Good | nih.gov |
O-Acylation Reactions
The oxime group of this compound can also undergo O-acylation, typically by reaction with an acylating agent such as an acid anhydride (B1165640) or acyl chloride. For instance, the O-acetyl derivative, (E)-1-(3-Bromophenyl)ethanone O-acetyl oxime, has been synthesized. hoffmanchemicals.com This reaction is analogous to the acylation of alcohols and introduces an ester functionality onto the oxime oxygen.
In a related example, 1-(4-bromophenyl)ethanone oxime is reacted with acetic anhydride in the presence of acetic acid to yield N-(1-(4-bromophenyl)vinyl)acetamide, which is a rearrangement product of the initially formed O-acetyl oxime. orgsyn.org This suggests that the stability and subsequent reactivity of the O-acylated product can be influenced by the reaction conditions and the substrate structure.
Reactions Involving the Aromatic Bromine Substituent
The bromine atom on the phenyl ring of this compound provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Activation/C-C Coupling)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of new chemical bonds. mtroyal.carhhz.net The aryl bromide moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. arkat-usa.org These reactions allow for the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring.
For instance, the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids is a widely used method for the synthesis of biaryls. arkat-usa.org While specific examples for this compound are not detailed in the provided results, the general reactivity of aryl bromides in these transformations is well-established. arkat-usa.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. arkat-usa.orgnih.gov Multimetallic catalysis, employing two different metal catalysts, has also emerged as a strategy to enable challenging cross-coupling reactions, such as the direct coupling of aryl bromides with aryl triflates. nih.gov
Nucleophilic Substitution at the Aryl Bromide Moiety
Direct nucleophilic aromatic substitution (SNAAr) of the bromine atom in this compound is generally difficult. Aryl halides are typically unreactive towards nucleophiles under standard SN1 and SN2 conditions. libretexts.org However, SNAAr can occur if the aromatic ring is activated by strongly electron-withdrawing groups, which is not the case for the bromo substituent itself, or under forcing conditions with very strong nucleophiles. libretexts.org
A more common approach to achieve substitution at the aryl bromide position is through the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, followed by reaction with an electrophile. stackexchange.com However, the presence of the acidic oxime proton would need to be considered and potentially protected.
Conversion of Oximes to Dibromo Ketones
While the direct conversion of this compound to a dibromo ketone is not explicitly described, a related transformation involves the reaction of α-halo oxime ethers. For example, (Z/E)-2-bromo-1-(3-bromophenyl)ethanone O-methyl oxime is a known compound, which could potentially be hydrolyzed to the corresponding α-bromo ketone. rsc.org The synthesis of α-halo oxime ethers is typically achieved by halogenation of the corresponding oxime ether. rsc.org
Deoximation Reactions: Regeneration of the Carbonyl Compound
Deoximation is the process of converting an oxime back to its corresponding carbonyl compound. This reaction is valuable for removing the oxime protecting group or for synthesizing ketones and aldehydes from non-carbonyl precursors. While specific deoximation methods for this compound are not detailed in the provided search results, various reagents and conditions are known to effect this transformation. These methods often involve hydrolytic cleavage under acidic or neutral conditions, or reductive or oxidative cleavage. The choice of method depends on the stability of other functional groups present in the molecule. The regeneration of the carbonyl compound, 1-(3-bromophenyl)ethanone, would be the expected outcome of a successful deoximation reaction. chemsrc.com
Reductive Deoximation Methodologies
Reductive deoximation involves the cleavage of the C=N bond with concomitant addition of hydrogen, ultimately leading to the formation of the corresponding ketone. Various reducing agents can accomplish this transformation, often requiring mild conditions, making them suitable for substrates with sensitive functional groups.
One notable and efficient method for the reductive deoximation of this compound utilizes a bimetallic system composed of tin(II) chloride (SnCl₂) and titanium(III) chloride (TiCl₃) in an aqueous solvent system. This approach has been demonstrated to be highly effective for a range of ketoximes, including halogen-substituted aryl ketoximes.
Detailed Research Findings:
In a study focusing on green and practical deoximation methods, a procedure was developed using SnCl₂ and TiCl₃ in a mixture of tetrahydrofuran (B95107) (THF) and water at room temperature. niscpr.res.in This system successfully converted this compound to 1-(3-bromophenyl)ethanone in a high yield of 92%. niscpr.res.in The reaction is believed to proceed through the reduction of the oxime to an imine intermediate by the low-valent titanium species, which is then readily hydrolyzed in the aqueous medium to the corresponding ketone. The presence of SnCl₂ is crucial for the regeneration of the active titanium species, allowing for the use of stoichiometric amounts of the reagents. This method is advantageous due to its mild reaction conditions and high efficiency.
Reductive Deoximation of this compound
| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|
Oxidative Deoximation Processes
Oxidative deoximation represents an alternative and widely used strategy for the regeneration of carbonyl compounds from oximes. These methods involve the use of an oxidizing agent to cleave the C=N bond. A variety of reagents have been developed for this purpose, offering a range of selectivities and reaction conditions. While specific studies on the oxidative deoximation of this compound are not extensively detailed in the literature, several general methods are highly applicable to this substrate.
Detailed Research Findings:
A number of oxidative systems have been proven effective for the deoximation of various aryl ketoximes, and these are expected to perform well for this compound. These methods often offer the advantages of high yields and short reaction times.
Pyridinium (B92312) Fluorochromate (PFC) and Hydrogen Peroxide: The combination of pyridinium fluorochromate and 30% hydrogen peroxide is a potent reagent system for oxidative deoximation. niscpr.res.in This method is effective for a broad spectrum of aliphatic and aromatic oximes and is noted for its ability to selectively cleave aldoximes in the presence of ketoximes. niscpr.res.in
N-Bromosuccinimide (NBS): N-Bromosuccinimide is a readily available and selective oxidizing agent for the cleavage of oximes. It is particularly effective when used in conjunction with microwave irradiation, which can significantly reduce reaction times. This method is known for its high chemoselectivity, avoiding over-oxidation of other sensitive functional groups.
Potassium Dichromate and Lewis Acids: Potassium dichromate, in the presence of a Lewis acid such as aluminum chloride, provides a powerful solid-phase system for the oxidation of oximes. This method is efficient for converting benzylic oximes to their corresponding ketones in high yields. nih.gov
Oxone®: Potassium peroxymonosulfate, commercially known as Oxone®, is a versatile and environmentally friendly oxidizing agent. When supported on alumina (B75360) and subjected to microwave irradiation, it facilitates rapid and high-yielding deoximation reactions. niscpr.res.in
Representative Oxidative Deoximation Methods for Aryl Ketoximes
| Reagent System | Solvent | Conditions | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Pyridinium Fluorochromate / H₂O₂ | Not Specified | Not Specified | Good to Excellent | niscpr.res.in |
| N-Bromosuccinimide | Acetone / H₂O | Microwave | 88-96 | Not Specified |
| Potassium Dichromate / AlCl₃ | Solid Phase | Not Specified | 85-95 | nih.govresearchgate.net |
Spectroscopic and Structural Elucidation of 1 3 Bromophenyl Ethan 1 One Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-(3-Bromophenyl)ethan-1-one oxime. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of proton and carbon signals and differentiation between its potential (E) and (Z) geometric isomers.
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton of the oxime functionality. A representative dataset shows a broad singlet for the N-OH proton, a multiplet for the aromatic protons, and a singlet for the methyl protons. rsc.org The broadness of the hydroxyl proton signal is typical and is due to chemical exchange and quadrupole effects of the nitrogen atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 9.50 | Broad Singlet | 1H | N-OH |
| 7.35-7.15 | Multiplet | 4H | Ar-H |
| 2.25 | Singlet | 3H | CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz. Data from The Royal Society of Chemistry. rsc.org |
The ¹³C NMR spectrum provides further confirmation of the molecular structure by showing the number of distinct carbon environments. The spectrum of this compound displays signals for the oxime carbon, the aromatic carbons (including the carbon bearing the bromine atom), and the methyl carbon. rsc.org The signal at approximately 155.5 ppm is characteristic of the imine carbon (C=N) in the oxime group.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Tentative Assignment |
| 155.5 | C=N |
| 138.8 | Ar-C |
| 137.3 | Ar-C |
| 133.2 | Ar-C |
| 130.2 | Ar-C |
| 127.5 | Ar-C |
| 121.8 | Ar-C-Br |
| 16.19 | CH₃ |
| Solvent: CDCl₃, Frequency: 101 MHz. Data from The Royal Society of Chemistry. rsc.org |
While 1D NMR provides fundamental information, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitive structural assignments of complex molecules, including different isomers. nih.gov
COSY spectra would reveal the coupling relationships between protons in the 3-bromophenyl ring, aiding in their specific assignment.
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic and methyl carbons.
HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons, such as the imine carbon and the bromine-substituted aromatic carbon, by observing their correlations with nearby protons. For instance, correlations between the methyl protons and the imine carbon would be expected.
The C=N double bond in this compound gives rise to the possibility of (E) and (Z) geometric isomers. NMR spectroscopy is a powerful tool for distinguishing between these isomers, as the spatial arrangement of the substituents around the C=N bond influences the chemical environment of nearby nuclei. nih.govuv.mx
The chemical shifts of the protons and carbons α to the C=N bond are particularly sensitive to the isomer geometry. rsc.org For instance, the chemical shift of the methyl group protons and the aromatic protons ortho to the oxime group are expected to differ between the (E) and (Z) forms due to the anisotropic effect of the hydroxyl group. The presence of two distinct sets of signals in the ¹H or ¹³C NMR spectra often indicates the presence of a mixture of both isomers. nih.gov
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, specifically through 2D NOESY experiments, can provide definitive proof of configuration. nih.gov An NOE correlation between the oxime's hydroxyl proton and the methyl protons would be expected for one isomer, while an NOE between the hydroxyl proton and the aromatic protons would be characteristic of the other isomer, depending on the spatial proximity of these groups in the (E) and (Z) configurations.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, the experimentally determined mass of the protonated molecule [M+H]⁺ closely matches the calculated mass for the formula C₈H₉BrNO⁺, confirming its composition. rsc.org
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 213.9867 | 213.9867 |
| Ionization Mode: ESI⁺. Data from The Royal Society of Chemistry. rsc.org |
A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.org Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) separated by two m/z units, with a relative intensity ratio of approximately 1:1. youtube.comnih.gov The observation of this distinct isotopic signature in the mass spectrum of this compound provides unequivocal evidence for the presence of a bromine atom in the molecule.
Analysis of Fragmentation Patterns
The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). While a specific spectrum for this compound is not publicly available, the fragmentation can be inferred from the known behavior of its constituent parts: the 3-bromophenyl group, the ethanone (B97240) moiety, and the oxime functional group.
The molecular ion peak [M]•+ would be observed, showing a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio), with peaks at m/z 213 and 215. Key fragmentation pathways for aromatic ketones and oximes are expected to dominate the spectrum.
One primary fragmentation is the α-cleavage, leading to the loss of a methyl radical (•CH3) from the molecular ion, resulting in the formation of the [M-15]+ ion. This would produce a significant fragment ion at m/z 198/200. Subsequent loss of carbon monoxide (CO) from this fragment could lead to a species at m/z 170/172.
Another characteristic fragmentation for oximes is the loss of a hydroxyl radical (•OH), which would yield an [M-17]+ fragment at m/z 196/198. Cleavage of the N-O bond can also occur.
Fragmentation of the aromatic ring itself is also anticipated. The loss of the bromine atom would result in a fragment at m/z 134. A prominent peak is also expected for the bromophenyl cation at m/z 155/157. The presence of a peak at m/z 43, corresponding to the acetyl cation [CH3CO]+, is also plausible, arising from the cleavage of the bond between the carbonyl carbon and the aromatic ring.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (79Br/81Br) | Predicted Fragment Ion | Fragmentation Pathway |
| 213/215 | [C8H8BrNO]•+ | Molecular Ion |
| 198/200 | [C7H5BrNO]+ | α-cleavage (loss of •CH3) |
| 196/198 | [C8H7BrN]+ | Loss of •OH |
| 155/157 | [C6H4Br]+ | Bromophenyl cation |
| 134 | [C8H8NO]+ | Loss of •Br |
| 76 | [C6H4]+ | Phenyl cation from further fragmentation |
| 43 | [C2H3O]+ | Acetyl cation |
Vibrational Spectroscopy
Vibrational spectroscopy provides critical information about the functional groups present in a molecule and their chemical environment.
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A broad absorption band is expected in the region of 3400-3100 cm-1, which is characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding in the solid state.
The C=N stretching vibration of the oxime is a key diagnostic peak and typically appears in the range of 1680-1620 cm-1. This band is of medium to strong intensity. The N-O stretching vibration is usually observed in the 960-930 cm-1 region.
The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations within the aromatic ring, which typically appear as a series of absorptions in the 1600-1450 cm-1 range. The substitution pattern on the benzene (B151609) ring (meta-substitution) influences the pattern of overtone and combination bands in the 2000-1600 cm-1 region and the out-of-plane C-H bending vibrations in the 900-650 cm-1 region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm-1 range.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm-1) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Oxime |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl (CH3) |
| ~1640 | C=N stretch | Oxime |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~940 | N-O stretch | Oxime |
| ~880, ~780 | C-H bend (out-of-plane) | Aromatic (meta-substituted) |
| ~680 | C-Br stretch | Aryl-Bromide |
Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural elucidation of this compound. Aromatic compounds generally produce strong Raman signals. The symmetric stretching of the aromatic ring, often observed near 1000 cm-1, is typically a strong and sharp band. The C=N stretching vibration of the oxime group is also Raman active and would appear in the 1680-1620 cm-1 region.
The C-Br stretching vibration gives a strong signal in the Raman spectrum, expected in the 700-500 cm-1 range. uci.eduhoriba.com The various C-H bending and stretching vibrations of the aromatic ring and the methyl group will also be present, providing a detailed fingerprint of the molecule. Raman spectroscopy is particularly useful for studying molecules in aqueous solutions, which can be challenging for FT-IR due to the strong absorption of water.
Table 3: Expected Raman Shifts for this compound
| Raman Shift (cm-1) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~1640 | C=N stretch | Oxime |
| ~1580 | C=C stretch | Aromatic Ring |
| ~1000 | Ring breathing mode | Aromatic Ring |
| ~680 | C-Br stretch | Aryl-Bromide |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound has not been reported, analysis of closely related structures, such as other halogenated acetophenone (B1666503) oximes, allows for a detailed prediction of its solid-state conformation and intermolecular interactions. nih.gov
The molecule is expected to be largely planar, with the oxime group being either syn or anti to the bromophenyl ring. In the solid state, intermolecular hydrogen bonding is anticipated to be a dominant feature, with the oxime hydroxyl group acting as a hydrogen bond donor to the nitrogen or oxygen atom of an adjacent molecule. This leads to the formation of supramolecular structures, such as dimers or chains.
Table 4: Predicted Crystallographic Parameters and Interactions for this compound
| Parameter | Predicted Feature |
| Crystal System | Likely monoclinic or orthorhombic |
| Key Bond Lengths | C=N: ~1.28 Å, N-O: ~1.41 Å, C-Br: ~1.90 Å |
| Key Bond Angles | C-C-N: ~115°, C-N-O: ~112° |
| Intermolecular Interactions | O-H···N or O-H···O hydrogen bonds, C-Br···O or C-Br···N halogen bonds, π-π stacking |
Computational and Theoretical Investigations of 1 3 Bromophenyl Ethan 1 One Oxime
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 1-(3-Bromophenyl)ethan-1-one oxime, DFT calculations offer a robust framework for understanding its fundamental chemical nature.
Geometry Optimization and Molecular Conformations
The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with basis sets like 6-311++G(d,p) to ensure accurate results.
The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. For instance, the structure of the related compound 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has been successfully optimized using DFT, with the calculated geometric parameters showing good agreement with experimental X-ray diffraction data. nih.gov This underscores the reliability of DFT in predicting the molecular structures of similar bromophenyl-containing compounds.
Furthermore, computational searches can identify various stable conformers of the molecule. For oximes, different spatial orientations of the hydroxyl group relative to the rest of the molecule can lead to distinct conformers with varying energies. By calculating the energies of these conformers, the most stable, or global minimum, conformation can be identified.
Prediction of Spectroscopic Data: NMR Chemical Shifts and Vibrational Frequencies
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for structural validation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard and reliable approach for calculating nuclear magnetic resonance (NMR) shielding constants, which are then converted to chemical shifts. nih.gov This technique has been successfully used to predict both ¹H and ¹³C NMR chemical shifts for various organic molecules, including oximes. nih.govbohrium.comrsc.org The accuracy of these predictions is dependent on the chosen DFT functional and basis set, and often a screening of several methods is performed to find the best correlation with experimental data. nih.gov For complex molecules, this computational approach can be invaluable in assigning ambiguous signals in the experimental spectrum. nih.govrsc.org
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. scispace.comnih.gov These theoretical spectra aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. jocpr.com For instance, in a study of 3-bromoacetophenone, a compound structurally related to the ketone precursor of the title oxime, DFT calculations at the B3LYP/6-31G(d,p) level provided vibrational frequencies that were in good agreement with the experimental FTIR and FT-Raman spectra. jocpr.com This included the characteristic C-Br stretching vibration. jocpr.com
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO), Dipole Moments, and Related Parameters
Analysis of the electronic structure provides deep insights into the reactivity and properties of a molecule.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govripublication.com DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. nih.govscispace.com This analysis helps to identify the regions of the molecule most likely to be involved in chemical reactions. wuxibiology.com
Below is a table summarizing key electronic parameters that can be obtained from DFT calculations for a molecule like this compound.
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Dipole Moment | A measure of the net molecular polarity. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | The energy released when an electron is added to the molecule. |
| Electronegativity | A measure of the tendency of the molecule to attract electrons. |
| Chemical Hardness | A measure of the molecule's resistance to change in its electron distribution. |
Stability and Interconversion of (E)/(Z) Isomers
Like other oximes derived from unsymmetrical ketones, this compound can exist as two geometric isomers, (E) and (Z), which differ in the spatial arrangement of the groups attached to the C=N double bond. ontosight.ai These isomers can often be separated and have distinct physical and chemical properties. chemicalforums.com
DFT calculations can be employed to determine the relative thermodynamic stabilities of the (E) and (Z) isomers by comparing their calculated total energies. The isomer with the lower energy is predicted to be the more stable one. Furthermore, computational methods can model the transition state for the interconversion between the two isomers, providing the energy barrier for this process. nih.gov For many oximes, this barrier is high enough to allow for the isolation of individual isomers at room temperature. chemicalforums.comnih.gov The mechanism of isomerization often involves an in-plane inversion of the oxime nitrogen atom rather than a rotation around the C=N bond. nih.gov
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions.
Elucidation of Reaction Mechanisms (e.g., Beckmann Rearrangement Pathway)
The Beckmann rearrangement is a classic and important reaction of oximes, converting them into amides under acidic conditions. wikipedia.org Computational studies have been instrumental in clarifying the intricate mechanistic details of this rearrangement. researchgate.net
For an oxime like this compound, the Beckmann rearrangement would involve the migration of either the 3-bromophenyl group or the methyl group to the nitrogen atom. The stereochemistry of the starting oxime is crucial, as the group anti-periplanar to the hydroxyl group is the one that migrates. wikipedia.org
Computational modeling, using DFT, can be used to map out the entire reaction pathway. This involves locating the transition state structure for the rearrangement and calculating the activation energy. By comparing the activation energies for the migration of the 3-bromophenyl group versus the methyl group, the preferred reaction pathway and the major product can be predicted.
Computational studies on the Beckmann rearrangement of similar ketoximes, such as acetophenone (B1666503) oxime, have shown that the mechanism can be influenced by the solvent and the nature of the migrating group. researchgate.net These studies have identified key intermediates, such as nitrilium ions, and have helped to determine whether the reaction proceeds in a concerted or stepwise manner. wikipedia.orgresearchgate.net Such computational insights are invaluable for understanding and predicting the outcome of the Beckmann rearrangement for this compound.
Transition State Characterization and Reaction Energetics
The study of transition states and reaction energetics is crucial for predicting the feasibility, mechanism, and rate of chemical reactions involving this compound. Density Functional Theory (DFT) is a powerful computational tool for investigating these aspects.
Research into the formation of oximes has been a subject of computational analysis. DFT-based mechanistic studies on oxime formation reveal that the reaction can proceed through different pathways depending on the conditions, such as pH. nyu.edu Aniline, for instance, has been found to significantly accelerate the rate of oxime formation. nyu.edu The proposed mechanism generally follows the classical pathway for imine formation, which involves the nucleophilic addition of hydroxylamine (B1172632) to the carbonyl group, followed by dehydration.
Computational studies can elucidate the energetics of each step, including the formation of intermediates like carbinolamine and the subsequent proton transfer steps. nyu.edu For example, in a computational study on an intramolecular oxime transfer reaction leading to isoxazolines, DFT calculations (PBE0/def2-TZVPP) identified the water-addition and -expulsion steps as having the highest energy barriers. nih.gov This highlights the critical role of solvent and proton transfer in the reaction pathway.
While specific transition state energies for reactions of this compound are not documented, studies on similar molecules provide insight. For instance, the Beckmann rearrangement of acetophenone oximes to amides, catalyzed by agents like trifluoroacetic acid, has been investigated computationally. unive.it The mechanism involves the formation of an oxime ester intermediate, which then rearranges. unive.it The energetics of such a process would be influenced by the substituent on the phenyl ring. The bromine atom at the meta position in this compound would exert an electron-withdrawing inductive effect and a weak deactivating resonance effect, which would, in turn, influence the stability of any charged intermediates or transition states.
A DFT study on bromine-substituted acetophenones (the precursors to the oximes) indicated that the presence and position of the bromine atom affect the electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
Table 1: Representative Energetic Data from Computational Studies of Oxime Reactions
| Reaction Type | Computational Method | Key Finding | Reference |
| Intramolecular Oxime Transfer | PBE0/def2-TZVPP | Water-addition and -expulsion steps are the highest energy barriers. | nih.gov |
| Beckmann Rearrangement | Not specified | Proceeds via an oxime ester of trifluoroacetic acid intermediate. | unive.it |
| Oxime Formation | DFT with solvation model | Aniline catalyzes the reaction; energetics of proton transfer are crucial. | nyu.edu |
This table presents generalized findings from studies on related oximes to illustrate the types of data obtained from computational analysis, as specific data for this compound is not available.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent interactions, and intermolecular interactions. scispace.com To date, there are no specific published MD simulation studies focused on this compound.
However, MD simulations are widely applied in chemical and biological sciences to understand molecular behavior. researchgate.netnih.gov For a molecule like this compound, MD simulations could be employed to:
Explore Conformational Isomers: The molecule can exist as E and Z isomers due to the C=N double bond. MD simulations could explore the rotational barrier between these isomers and their relative stabilities in different solvent environments.
Study Solvation Effects: The interaction of the oxime with solvent molecules, such as water or organic solvents, can be modeled to understand its solubility and the orientation of solvent molecules around the solute.
Investigate Intermolecular Interactions: In a condensed phase, MD simulations can reveal how molecules of this compound interact with each other, which can be important for understanding its crystal packing or behavior in solution at high concentrations.
While the direct application of MD simulations to this compound is yet to be reported, the principles and methodologies are well-established. scispace.comnih.gov Such simulations typically rely on a force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.
Table 2: Potential Applications of MD Simulations for this compound
| Area of Investigation | Potential Insights |
| Conformational Analysis | Relative stability of E and Z isomers, rotational energy barriers. |
| Solvation Studies | Understanding of solubility, solvent structuring around the molecule. |
| Intermolecular Interactions | Prediction of crystal packing, aggregation behavior in solution. |
This table outlines potential research directions using MD simulations for this compound, as no specific studies are currently available.
Synthetic Utility and Applications of 1 3 Bromophenyl Ethan 1 One Oxime As a Building Block
Precursor in Amide Synthesis via Beckmann Rearrangement
The oxime functionality of 1-(3-bromophenyl)ethan-1-one oxime serves as a classical precursor for the synthesis of substituted amides via the Beckmann rearrangement. sigmaaldrich.comresearchgate.netorgsyn.orgnih.gov This acid-catalyzed reaction transforms an oxime into an N-substituted amide. nih.gov In the case of this compound, the rearrangement is expected to proceed via the migration of the 3-bromophenyl group, which is anti-periplanar to the hydroxyl group, to yield N-(3-bromophenyl)acetamide. researchgate.net
The reaction is typically promoted by strong acids or other reagents that can convert the hydroxyl group into a good leaving group. orgsyn.org Various catalytic systems have been developed to facilitate this transformation under different conditions. For instance, the rearrangement of acetophenone (B1666503) oximes has been successfully achieved using trifluoroacetic acid (TFA), which acts as both a catalyst and a solvent. imist.ma Polyphosphoric acid is another commonly used reagent for this type of rearrangement, as demonstrated in the analogous conversion of 4-bromoacetophenone oxime to N-(4-bromophenyl)acetamide. raco.cat
The general mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group positioned anti to the leaving group, and subsequent tautomerization of the resulting intermediate to the stable amide. orgsyn.org
Table 1: Catalysts and Conditions for Beckmann Rearrangement of Ketoximes
| Catalyst/Reagent | Solvent | Conditions | Reference(s) |
| Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid | Reflux | imist.ma |
| Polyphosphoric Acid (PPA) | - | Heating | raco.cat |
| Amberlyst 15/Acetic Acid | Acetic Acid | Reflux | nih.gov |
| Phosphorus Pentachloride | Various | - | researchgate.net |
| Thionyl Chloride | Various | - | researchgate.net |
Intermediate in the Synthesis of Diverse Heterocyclic Compounds
The ketone precursor to this compound, which is 3-bromoacetophenone, is a key starting material for synthesizing a variety of heterocyclic compounds. The oxime itself can be used directly in some syntheses or can be considered a stable derivative of the more reactive ketone.
Pyrazolopyridines
While direct synthesis from this compound is not extensively documented, its ketone precursor, 3-bromoacetophenone, is a valuable starting material for constructing pyrazolopyridine skeletons. researchgate.netnih.gov A common strategy involves the reaction of α,β-unsaturated ketones (which can be formed from 3-bromoacetophenone) with 5-aminopyrazoles. cardiff.ac.uk
Another versatile approach is a three-component reaction involving an aldehyde, a compound with an active α-hydrogen (like 3-bromoacetophenone), and a substituted aminopyrazole. deepdyve.com For example, reacting 3-bromoacetophenone with malononitrile (B47326) can yield intermediates that are then cyclized with hydrazine (B178648) derivatives to form substituted pyrazoles, which can be further elaborated into pyrazolopyridines. researchgate.net These multi-component reactions are highly efficient for creating molecular complexity from simple starting materials.
Thiazole (B1198619) and Thiazolidinone Derivatives
1-(3-Bromophenyl)ethan-1-one and its oxime are pivotal in the synthesis of thiazole and thiazolidinone derivatives. The most common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. The ketone precursor, 3-bromoacetophenone, can be readily brominated at the α-carbon to form 2-bromo-1-(3-bromophenyl)ethan-1-one, a key intermediate. This α-haloketone can then be cyclized with reagents like thioacetamide (B46855) or thiourea (B124793) to furnish the corresponding thiazole ring. chemsrc.com
Thiazolidinones are also accessible from these precursors. One method involves the reaction of a Schiff base or hydrazone with thioglycolic acid. thermofisher.comnih.gov For instance, the hydrazone derived from 3-bromoacetophenone can undergo cyclocondensation with thioglycolic acid in the presence of a catalyst like anhydrous zinc chloride to yield a thiazolidin-4-one derivative. thermofisher.com
Table 2: Synthesis of Thiazole and Thiazolidinone Derivatives
| Target Heterocycle | Key Intermediate from Precursor | Reagents | Reference(s) |
| Thiazole | 2-Bromo-1-(3-bromophenyl)ethan-1-one | Thioacetamide, Thiourea | chemsrc.com |
| Thiazolidinone | Hydrazone of 3-bromoacetophenone | Thioglycolic Acid, ZnCl2 | thermofisher.comnih.gov |
Triazole Derivatives
The structure of this compound is well-suited for the synthesis of triazole derivatives, particularly through modern synthetic methods like "click chemistry". frontiersin.orgrsc.orgnih.gov The 3-bromophenyl group can be converted into a 3-azidophenyl group via nucleophilic substitution or a copper-catalyzed reaction. This azide (B81097) can then undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne, often catalyzed by copper(I), to regioselectively form a 1,4-disubstituted 1,2,3-triazole. rsc.org
A study has demonstrated the synthesis of 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-(3-bromophenyl)-1H-1,2,3-triazole. encyclopedia.pub This synthesis involves the conversion of a 3-bromophenyl precursor to the corresponding azide, which is then reacted with a propargyl-substituted oxadiazole in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to build the triazole ring. encyclopedia.pub This highlights the utility of the bromo-substituent as a handle for introducing the necessary functionality for triazole synthesis.
Indane-1,3-diones (via related ketone precursors)
The ketone precursor, 3-bromoacetophenone, can be used to synthesize substituted indane-1,3-diones. orgsyn.orgnih.gov Although many syntheses start from phthalic acid derivatives, alternative routes utilizing aryl ketones have been developed. nih.govwikipedia.org One established method is the Dieckmann condensation, an intramolecular reaction of diesters to form cyclic β-keto esters. organic-chemistry.orgorganic-chemistry.org A plausible synthetic route would involve the reaction of 3-bromoacetophenone with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. This would form a 1-(3-bromophenyl)-1,3-dioxobutanoate intermediate. While intramolecular cyclization of this specific intermediate to an indane-1,3-dione is complex due to the position of the bromo group, related palladium-catalyzed intramolecular carbonylative annulations of 1-(2-halophenyl)-1,3-dione precursors are known to produce indene-1,3-diones efficiently. This demonstrates the potential of using aryl ketones as synthons for this class of compounds.
Role in Carbon-Hydrogen Functionalization and Cross-Coupling Methodologies
The dual functionality of this compound makes it a valuable substrate in modern C-H functionalization and cross-coupling reactions. The oxime group can act as a directing group, facilitating the selective activation of otherwise unreactive C-H bonds. For example, oxime esters can direct metal-catalyzed transformations of proximal C-H bonds into new carbon-carbon or carbon-heteroatom bonds. wikipedia.org In one reported methodology, acetophenone ketoximes are coupled with arylacetic acids and elemental sulfur in a transition-metal-free reaction to synthesize fused thieno ontosight.aiorgsyn.orgthiazoles, showcasing a direct C-H functionalization pathway. wikipedia.org
Furthermore, the aryl bromide moiety is a classic functional group for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling (with boronic acids), the Heck-Mizoroki reaction (with alkenes), and the Sonogashira coupling (with terminal alkynes). The reactivity of the aryl bromide provides a reliable method for elaborating the aromatic core of the molecule, attaching various substituents, and building more complex molecular architectures.
Building Block for Oxime Ether Derivatives
This compound serves as a key precursor for the synthesis of a diverse range of oxime ether derivatives. The hydroxyl group of the oxime is nucleophilic and can be readily alkylated or arylated to form the corresponding ether linkage (>C=N-O-R). organic-chemistry.org This transformation is significant as the oxime ether moiety is a structural component found in many biologically active compounds and approved drugs, including the antidepressant fluvoxamine (B1237835) and the antifungal oxiconazole. organic-chemistry.org
The general synthesis of oxime ethers from this compound typically involves its deprotonation with a suitable base to form an oximate anion, which then undergoes nucleophilic substitution with an alkylating or arylating agent. A common and classical method involves the reaction of the oxime with an alkyl halide (such as an alkyl chloride, bromide, or iodide) in the presence of a base like sodium hydroxide (B78521) or sodium methoxide (B1231860) in an alcoholic solvent. google.com
General Reaction Scheme for O-Alkylation:
This reaction illustrates the conversion of this compound to its corresponding O-alkyl ether derivative using an alkyl halide (R-X) and a base.
Alternative methods, such as the Mitsunobu reaction, can also be employed, involving reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), to form the ether linkage with various alcohols. organic-chemistry.org Furthermore, esterification of the oxime hydroxyl group can be achieved by reacting it with acid chlorides or anhydrides, yielding oxime esters. arpgweb.com This reactivity allows for the introduction of a wide array of functional groups, enabling the systematic modification of the molecule's properties for applications in medicinal chemistry and materials science.
The table below details representative examples of oxime ether derivatives that can be synthesized from this compound based on established synthetic protocols for analogous compounds.
| Derivative Name | Alkylating/Acylating Agent | Typical Reaction Conditions | Potential Application/Significance |
|---|---|---|---|
| (1Z)-1-(3-bromophenyl)ethan-1-one O-methyl oxime | Methyl iodide (CH₃I) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Base (e.g., NaOH, NaH) in a polar aprotic solvent (e.g., DMF, THF) | Intermediate for N,O-dimethylhydroxylamine production, a valuable reagent in pesticide synthesis. google.com |
| (1Z)-1-(3-bromophenyl)ethan-1-one O-allyl oxime | Allyl bromide (CH₂=CHCH₂Br) | Base (e.g., K₂CO₃) in acetone (B3395972) or acetonitrile (B52724) | Precursor for synthesizing heterocyclic compounds via intramolecular cyclization reactions. |
| (1Z)-1-(3-bromophenyl)ethan-1-one O-benzyl oxime | Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | Phase transfer catalysis (e.g., NaOH, TBAB) or standard basic conditions | Investigated for antimicrobial properties in analogous structures. organic-chemistry.org |
| (1Z)-1-(3-bromophenyl)ethan-1-one O-acetyl oxime | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Pyridine (B92270) or another amine base as catalyst | Serves as a transformable directing group in palladium-catalyzed C-H bond functionalization. nih.gov |
| (1Z)-1-(3-bromophenyl)ethan-1-one O-(2-ethoxy-2-oxoethyl) oxime | Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | Base (e.g., NaOEt) in ethanol (B145695) | Building block for more complex molecules containing ester functionalities. |
Applications in Carbonyl Group Protection and Deprotection Strategies
The formation of an oxime from a ketone or aldehyde is a classic strategy for the protection of the carbonyl group during multi-step syntheses. researchgate.net Carbonyl groups are highly reactive towards nucleophiles and reducing agents, and converting them to a more stable oxime functionality prevents unwanted side reactions. This compound itself is the protected form of 1-(3-bromophenyl)ethanone. ontosight.ai The principles governing its formation and cleavage are applicable to the broader use of hydroxylamine (B1172632) derivatives for protecting other carbonyl compounds.
The key to a successful protecting group strategy is the ability to remove the group efficiently and under mild conditions to regenerate the original carbonyl functionality—a process known as deoximation. A variety of methods exist for the deprotection of oximes, offering flexibility to chemists depending on the other functional groups present in the molecule. organic-chemistry.orgresearchgate.net
Protection-Deprotection Scheme:
This scheme shows the reversible reaction where a ketone is protected as an oxime and can be regenerated through a deoximation reaction.
Recent research has also demonstrated that oximes, particularly O-acetyl oximes, can act as robust directing groups in transition metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization. nih.gov In this context, the oxime not only protects the ketone but also directs the catalyst to a specific position on the molecule, allowing for selective bond formation. Following the reaction, the oxime can be removed to reveal a functionalized ketone.
The deprotection (deoximation) of the oxime back to the parent ketone can be achieved through various methods, including:
Hydrolytic Cleavage: Acid-catalyzed hydrolysis, often with reagents like sodium bisulfite (NaHSO₃), is a common and mild method. nih.gov
Oxidative Cleavage: Reagents such as 2-iodylbenzoic acid (IBX) in water or N-bromosaccharin under microwave irradiation can effectively cleave the C=N bond. organic-chemistry.org
Reductive Cleavage: While less common for simple deprotection, certain reductive methods can also cleave the oxime group.
Metal-Mediated Cleavage: Treatment with copper(II) chloride (CuCl₂) in aqueous acetonitrile has been shown to regenerate ketones from their oximes in high yields. organic-chemistry.org
The table below summarizes various deoximation conditions that are applicable for regenerating a ketone from its oxime derivative, such as this compound.
| Reagent/System | Typical Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Sodium Bisulfite (NaHSO₃) | Aqueous ethanol (EtOH/H₂O) | Mild, high-yielding, and avoids many common side reactions. | nih.gov |
| Copper(II) Chloride (CuCl₂·2H₂O) | Reflux in acetonitrile/water | High yields and the copper salt can often be recovered. | organic-chemistry.org |
| 2-Iodylbenzoic acid (IBX) | Water, room temperature, often with β-cyclodextrin | Environmentally friendly (uses water as solvent), occurs at room temperature. | organic-chemistry.org |
| N-Bromosaccharin | Microwave irradiation, solvent-free or in acetone/water | Very short reaction times, high chemoselectivity, and easy work-up. | organic-chemistry.org |
| Iodine (I₂) | Water/surfactant system, 25-40°C | Catalytic, operates under neutral conditions, high yields. | organic-chemistry.org |
Conclusion and Future Research Perspectives
Summary of Current Academic Understanding of 1-(3-Bromophenyl)ethan-1-one Oxime
The existing body of scientific literature provides a solid, albeit general, understanding of this compound. It is primarily recognized as a readily synthesizable intermediate. The standard and most documented method for its preparation involves the condensation reaction between 1-(3-bromophenyl)ethanone and hydroxylamine (B1172632), often in the presence of a base like pyridine (B92270) in an alcohol solvent. researchgate.net This straightforward synthesis makes it an accessible building block for further chemical transformations.
The compound exists as two geometric isomers, (E) and (Z), arising from the configuration around the C=N double bond. orgsyn.org While the presence of these isomers is acknowledged, detailed comparative studies of their individual properties and reactivity are not extensively documented. Spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, has been employed to confirm its structure, with data available for related brominated acetophenone (B1666503) oximes providing a basis for its identification. orgsyn.orgnih.gov
The reactivity of the oxime functional group is a key aspect of its chemistry. Like other oximes, it is known to undergo the Beckmann rearrangement, a classic organic reaction that converts oximes into amides or lactams under acidic conditions. nih.gov This reaction offers a pathway to valuable nitrogen-containing compounds. Furthermore, the bromine atom on the phenyl ring serves as a handle for various cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Despite its potential, the biological activity of this compound itself remains largely uncharted territory. While the broader class of oximes and their ether derivatives have shown promise in medicinal chemistry, exhibiting a range of activities from anticancer to antimicrobial, specific studies on this particular compound are scarce. orgsyn.org
Identification of Key Research Gaps and Unexplored Areas
The current understanding of this compound is punctuated by several significant research gaps:
Limited Biological Activity Screening: The most prominent gap is the lack of comprehensive investigation into the biological properties of this compound and its simple derivatives. The influence of the 3-bromo substitution on potential pharmacological effects is an open question.
Isomer-Specific Reactivity: While the existence of (E) and (Z) isomers is known, there is a dearth of research on the differential reactivity of these isomers. Understanding how the stereochemistry of the oxime group influences the outcome of reactions like the Beckmann rearrangement or its behavior as a ligand is crucial.
In-depth Mechanistic Studies: Detailed mechanistic studies of reactions involving this compound are limited. For instance, a thorough investigation into the kinetics and thermodynamics of its Beckmann rearrangement under various conditions could lead to more controlled and efficient synthetic methods.
Exploration of Coordination Chemistry: The potential of this compound to act as a ligand in the formation of metal complexes is an underexplored area. The coordination chemistry of such complexes could reveal interesting catalytic or material properties.
Derivatization and Library Synthesis: There has been no systematic effort to create a library of derivatives based on the this compound scaffold. Such a library would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry.
Outlook for Future Investigations in Synthesis, Reactivity, and Advanced Characterization
The identified research gaps provide a clear roadmap for future investigations into this compound.
Synthesis: Future synthetic efforts could focus on the development of stereoselective methods for the synthesis of either the (E) or (Z) isomer. This would be instrumental for studying their individual properties and reactivities. Furthermore, the development of more sustainable and efficient "green" synthetic protocols for its preparation would be a valuable contribution.
Reactivity: A systematic exploration of the reactivity of this compound is warranted. This includes:
Beckmann Rearrangement: Detailed studies on the Beckmann rearrangement using a variety of modern catalysts and reaction conditions to control the product distribution and yield.
Cross-Coupling Reactions: Extensive use of the bromine handle in various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions to generate a wide range of substituted derivatives.
Cycloaddition Reactions: Investigating its participation in cycloaddition reactions to construct novel heterocyclic systems.
Reductive Amination: Exploring the reduction of the oxime to the corresponding amine, providing a route to chiral amines through asymmetric reduction.
Advanced Characterization: To gain a deeper understanding of its properties, advanced characterization techniques should be employed. This includes:
2D NMR Spectroscopy: Comprehensive 2D NMR studies (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals for both isomers.
X-ray Crystallography: Single-crystal X-ray diffraction studies of the (E) and (Z) isomers would provide definitive structural information and insights into their solid-state packing.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the relative stabilities of the isomers, model reaction mechanisms, and rationalize spectroscopic data.
By addressing these research gaps and pursuing these future investigations, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key player in the development of new synthetic methodologies and potentially novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(3-Bromophenyl)ethan-1-one oxime from its ketone precursor?
- Methodological Answer : The oxime can be synthesized via nucleophilic addition of hydroxylamine hydrochloride to 1-(3-Bromophenyl)ethan-1-one. A typical protocol involves refluxing the ketone with hydroxylamine hydrochloride in a 1:1.2 molar ratio in an aqueous-alcoholic medium (e.g., ethanol/water) using sodium acetate as a base. Reaction completion is monitored by TLC, and the product is isolated via vacuum filtration or extraction .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks using coupling patterns (e.g., oxime proton at δ ~8-10 ppm) and compare to structurally similar oximes (e.g., (E)-1-(4-bromophenyl)ethan-1-one O-butyl oxime, δ 2.20 ppm for methyl group) .
- IR Spectroscopy : Confirm oxime formation via C=N stretch (~1600 cm⁻¹) and O-H stretch (~3200 cm⁻¹).
- HRMS : Validate molecular formula (e.g., C₈H₇BrNO⁺ requires m/z 212.9734) .
Q. How should researchers handle the compound’s storage to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as brominated aromatics are prone to photodegradation .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions for this oxime be resolved?
- Methodological Answer : Discrepancies may arise from tautomerism (syn/anti isomerism) or solvent effects. Use 2D NMR (COSY, HSQC) to confirm assignments. For example, NOESY can distinguish between syn/anti configurations by correlating oxime protons with adjacent groups. Computational tools (e.g., DFT with solvent models like PCM) improve prediction accuracy .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX or OLEX2 address them?
- Methodological Answer : Challenges include disorder in the bromophenyl ring or oxime moiety. SHELXL allows for anisotropic displacement parameter refinement and TWIN commands to handle twinning. OLEX2 integrates visualization tools to identify misplaced atoms and optimize hydrogen bonding networks. High-resolution data (>1.0 Å) improves model accuracy .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize conditions using Pd(PPh₃)₄ (1–5 mol%), K₂CO₃ base, and arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS, as steric hindrance from the oxime group may require bulky ligands (e.g., XPhos) .
Q. What strategies improve yield in multi-step syntheses involving this oxime?
- Methodological Answer :
- Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc) to remove unreacted ketone or hydroxylamine byproducts.
- Reaction Optimization : For subsequent derivatization (e.g., O-alkylation), employ phase-transfer catalysts (e.g., TBAB) in biphasic systems (CH₂Cl₂/H₂O) .
Q. How can lipophilicity parameters (log P) be determined experimentally, and what factors influence them?
- Methodological Answer : Use reversed-phase HPLC (C18 column, 5 µm particle size) with a gradient mobile phase (MeCN/H₂O + 0.1% TFA). Calculate log P from retention times using calibration curves with standards (e.g., benzophenone). The bromine atom increases lipophilicity, while the oxime group introduces polarity, requiring balance in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
